5,6,7,8-Tetrahydro-1,7-naphthyridin-3-amine is a nitrogen-containing heterocyclic compound classified as a naphthyridine derivative. This compound is notable for its potential applications in medicinal chemistry due to its diverse biological activities. It is often utilized as a building block in the synthesis of various pharmaceutical agents and research compounds. The molecular formula of 5,6,7,8-Tetrahydro-1,7-naphthyridin-3-amine is , and it has been studied for its pharmacological properties in various contexts.
The synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridin-3-amine can be achieved through several methods:
The molecular structure of 5,6,7,8-Tetrahydro-1,7-naphthyridin-3-amine features a bicyclic framework that includes a saturated naphthyridine ring system. Key structural characteristics include:
5,6,7,8-Tetrahydro-1,7-naphthyridin-3-amine can participate in several chemical reactions:
The mechanism of action for 5,6,7,8-Tetrahydro-1,7-naphthyridin-3-amine primarily involves its interaction with various biological targets. Research indicates that this compound may act as an inverse agonist for specific receptors such as RORγt (retinoic acid receptor-related orphan receptor gamma t), which plays a crucial role in immune response modulation and inflammation control .
The detailed mechanism often involves:
The physical and chemical properties of 5,6,7,8-Tetrahydro-1,7-naphthyridin-3-amine include:
These properties influence its behavior in chemical reactions and biological systems .
5,6,7,8-Tetrahydro-1,7-naphthyridin-3-amine has several significant applications in scientific research:
Precursor-directed cyclization leverages readily available nitrogen-containing heterocycles to assemble the 1,7-naphthyridine core. A prominent approach involves reacting 3-bromopicolines (1a–c) with lithium bis(trimethylsilyl)amide and dimethyl carbonate, yielding advanced intermediates like ethyl 2-(3-bromopyridin-2-yl)acetate in >75% yield [3]. Subsequent reduction with lithium aluminum hydride (LiAlH₄) at −78°C generates alcohols (3a–c), which undergo Mitsunobu reactions with phthalimide to install the amine functionality. Palladium-catalyzed cross-coupling with 1-(ethoxyvinyl)tri(n-butyl)stannane introduces acyl groups, and acid-mediated deprotection/cyclization furnishes dihydronaphthyridines (6a–c). Final reduction with NaBH₄ delivers target tetrahydronaphthyridines (7a–c) with cis:trans diastereomeric ratios up to 1.7:1 [3]. This sequence exemplifies the strategic use of orthogonal protecting groups (e.g., phthalimide) to ensure functional group compatibility during bicyclic ring formation. Microwave-assisted, cobalt-catalyzed [2+2+2] cyclizations of diynes and nitriles provide an alternative route to 5,6,7,8-tetrahydro-1,6-naphthyridines, demonstrating adaptability for generating structural analogs [3].
Double Sonogashira coupling followed by Chichibabin pyridine cyclization enables efficient regiocontrolled assembly of the 1,8-naphthyridine scaffold—a key precursor to the 1,7-system. 2,5-Dibromopyridine (3) undergoes sequential Pd/Cu-catalyzed couplings with acetylenic alcohols (4a/4b) and protected propargylamines (10a–e), forming dialkynylated intermediates [1] [10]. These intermediates undergo Chichibabin cyclization under basic conditions, spontaneously generating the bicyclic framework via intramolecular hydroamination. This one-pot sequence delivers 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine derivatives (2a, 2b) in high yields (typically >70%) and is instrumental for synthesizing αVβ3 integrin antagonists [1]. The method's versatility is demonstrated by incorporating stereochemical elements, such as the synthesis of (7R)-7-methyl-substituted variants (2b) [1].
Method | Key Starting Materials | Critical Conditions | Primary Product | Yield Range |
---|---|---|---|---|
Precursor Cyclization | 3-Bromopicolines, Phthalimide | LiAlH₄ reduction (−78°C), Mitsunobu alkylation | Dihydronaphthyridines (e.g., 6a–c) | 43–78% |
Sonogashira/Chichibabin | 2,5-Dibromopyridine, Acetylenic alcohols | Pd/Cu catalysis, Basic cyclization | 3-(THN-yl)propan-1-amines (e.g., 2a, 2b) | >70% |
[2+2+2] Cycloaddition | Diynes, Nitriles | Co-catalysis, Microwave irradiation | 5,6,7,8-Tetrahydro-1,6-naphthyridines | Not specified |
Catalytic hydrogenation of fully aromatic 1,8-naphthyridines represents a direct route to saturated derivatives, though chemo- and stereoselectivity pose challenges. Traditional methods employ Pd/C or PtO₂ catalysts under high-pressure H₂ (50–100 psi), reducing the pyridine rings stepwise [3] [7]. However, over-reduction or N-oxidation side products are common. Modern approaches leverage transfer hydrogenation agents to improve control. For example, benzenesulfonyl hydrazide generates diimide (in situ), selectively reducing olefins like 15 to 16 with 80% yield while preserving sensitive functional groups (e.g., fluorides) vulnerable to metal-catalyzed hydrodehalogenation [7]. This chemoexclusion is critical for synthesizing functionalized tetrahydronaphthyridines bearing electrophilic handles for further derivatization. Hydrogenation conditions must be optimized for ring substitution: Electron-deficient naphthyridines reduce faster, but steric bulk near nitrogen donors can impede catalyst access [3].
Introducing chiral centers at C7 requires enantioselective catalysis or chiral auxiliaries. Asymmetric hydrogenation of cyclic enecarbamates using Ir-(P, N)-ligand complexes achieves enantiomeric excess (ee) >90% for N-acyl-3,4-dihydro-1,7-naphthyridines [10]. Alternatively, chiral pool strategies incorporate enantiopure amines (e.g., (R)-1-phenylethylamine) early in synthesis, guiding diastereoselective cyclization or reduction. Subsequent auxiliary removal yields enantiomerically enriched targets like (7R)-7-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine [1] [10]. Steric effects significantly influence stereoselectivity: 7-Benzyl derivatives exhibit slower rearrangement kinetics than 7-methyl analogs due to hindered approach to prochiral faces, impacting diastereomeric ratios in downstream reductions [6] [10]. Kinetic resolutions via enzymatic hydrolysis of esters also provide enantioenriched intermediates [7].
Strategy | Catalyst/Reagent | Key Conditions | Stereochemical Outcome | Application Example |
---|---|---|---|---|
Diimide Transfer | Benzenesulfonyl hydrazide | MeOH, 80°C | Stereoretentive olefin reduction | Olefin 15 → 16 |
Enantioselective H₂ | Ir-(P,N)-complexes | 50–100 psi H₂, CH₂Cl₂ | ee >90% at C7 | N-Acyldihydronaphthyridines |
Auxiliary-Guided | NaBH₄, (R)-1-Phenylethylamine | RT, MeOH | dr up to 1.7:1 (cis:trans) | 7a |
Multi-step sequences mandate robust protecting groups (PGs) for ring nitrogens and amines. The phosphoramidate PG (e.g., diethyl phosphoryl) excels in Horner–Wadsworth–Emmons (HWE) routes due to stability under strong bases [7]. In synthesizing arginine mimetics, N-phosphorylation of 7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine (11) using iPrMgCl and diethyl chlorophosphate quantitatively yields phosphoramidate 13. This PG withstands subsequent sec-BuLi-mediated C-phosphorylation to generate bisphosphorylated species 7, enabling HWE olefination without migration or decomposition [7]. Carbamate PGs (Boc, Cbz) are incompatible here due to competing deprotonation or elimination. Acid-labile PGs (e.g., tert-butyl ester) necessitate sequential deprotection: TFA-mediated carbamate cleavage precedes phosphate removal via TMSBr to furnish target amines like 6 [7].
Heck–Mizoroki coupling enables scalable C–C bond formation for industrial applications. A gram-scale synthesis of benzyl-substituted variants employs palladium-catalyzed vinylation of bromoformylpyridines (C) with N-vinylphthalimide, forming styrenyl intermediates [3]. Hydrogenation over Pd/C saturates the double bond, and Jones oxidation converts alcohols to ketones (C1). Hydrazine deprotects the phthalimide, releasing primary amines that spontaneously cyclize to ketimines. Sodium borohydride reduction then delivers 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine in 51% yield over four steps [3] [5]. This route avoids cryogenic steps and chromatographic purification, highlighting advantages for kilogram-scale campaigns. Recent refinements utilize ligandless Pd(OAc)₂ in environmentally benign solvents (e.g., PEG-400), reducing metal leaching and improving E-factors [7].
CAS No.: 1129-89-1
CAS No.: 990-73-8
CAS No.:
CAS No.: